2-Chloro-4-(3,5-dimethylphenyl)pyridine
Description
2-Chloro-4-(3,5-dimethylphenyl)pyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a 3,5-dimethylphenyl group at the 4-position.
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-chloro-4-(3,5-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12ClN/c1-9-5-10(2)7-12(6-9)11-3-4-15-13(14)8-11/h3-8H,1-2H3 |
InChI Key |
UEIIPYFPTOPQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-4-(3,5-dimethylphenyl)pyridine
General Synthetic Strategy
The synthesis of this compound generally involves the functionalization of a pyridine core at the 2- and 4-positions. The key steps include:
- Introduction of the chlorine atom at the 2-position of the pyridine ring.
- Coupling or substitution at the 4-position with a 3,5-dimethylphenyl moiety.
Two primary synthetic approaches are commonly employed:
Cross-Coupling Reactions : Utilizing palladium-catalyzed Suzuki or related cross-coupling reactions between 2-chloropyridine derivatives and 3,5-dimethylphenyl boronic acid or equivalents.
Nucleophilic Aromatic Substitution (SNAr) : Direct substitution of a 4-halopyridine with a 3,5-dimethylphenyl nucleophile under basic conditions.
Detailed Preparation via Palladium-Catalyzed Cross-Coupling
A widely accepted and efficient method is the Suzuki-Miyaura cross-coupling reaction between 2-chloro-4-halopyridine and 3,5-dimethylphenylboronic acid or its derivatives.
Reaction Conditions and Catalysts
- Catalyst : Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base : Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
- Solvent : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene/ethanol mixtures.
- Temperature : Typically 80–110 °C.
- Time : Several hours (e.g., 15 h).
Example Procedure
- A mixture of 2-chloro-4-bromopyridine (or 2,4-dichloropyridine), 3,5-dimethylphenylboronic acid, K2CO3, and Pd(dppf)Cl2 in DMF is heated at 80 °C under nitrogen atmosphere for 15 hours.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.
- The organic layer is dried over magnesium sulfate, filtered, and concentrated.
- Purification is performed by column chromatography (silica gel) using hexane/ethyl acetate mixtures.
Yields and Purity
- Yields typically range from 60% to 85%.
- Purity is confirmed by NMR and HPLC analysis.
Alternative Preparation via Nucleophilic Aromatic Substitution
In some cases, 2-chloro-4-halopyridines can undergo nucleophilic substitution with 3,5-dimethylphenyl nucleophiles under basic conditions.
- Base : Potassium carbonate or sodium hydride.
- Solvent : Polar aprotic solvents like DMSO or DMF.
- Temperature : 80–100 °C.
- Reaction times vary from 12 to 24 hours.
This method is less common due to the lower reactivity of the pyridine ring toward nucleophilic attack at the 4-position when a chlorine substituent is present at the 2-position.
Preparation of Key Starting Materials
2-Chloro-4-halopyridine derivatives can be prepared by:
- Chlorination of 4-halopyridine derivatives using reagents like thionyl chloride or phosphorus oxychloride.
- Halogenation of 2-pyridinol derivatives followed by substitution.
3,5-Dimethylphenylboronic acid is commercially available or can be synthesized via lithiation of 1,3-dimethylbenzene followed by reaction with trialkyl borates.
Data Tables Summarizing Preparation Conditions and Outcomes
| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 2-chloro-4-bromopyridine + 3,5-dimethylphenylboronic acid | Pd(dppf)Cl2, K2CO3 | DMF | 80 | 15 | 70–85 | High selectivity, scalable |
| Nucleophilic Aromatic Substitution | 2,4-dichloropyridine + 3,5-dimethylphenyl nucleophile | K2CO3 | DMSO | 90 | 18 | 50–60 | Less common, moderate yields |
| Chlorination of 4-halopyridine | 4-halopyridine + SOCl2 or POCl3 | - | DCM or DCE | 0 to 50 | 2–4 | 75–80 | Preparation of 2-chloro-4-halopyridine |
Research Outcomes and Analytical Data
- NMR Spectroscopy : ^1H NMR spectra typically show aromatic proton signals consistent with pyridine and dimethylphenyl groups. Chemical shifts for methyl groups appear around 2.1–2.3 ppm, and pyridine protons resonate between 7.5–8.5 ppm.
- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of this compound.
- Purity : High-performance liquid chromatography (HPLC) confirms purity >95% after purification.
- Crystallography : Single-crystal X-ray diffraction studies (if performed) confirm the substitution pattern and molecular geometry.
Summary and Professional Insights
The preparation of This compound is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which provide high yields and purity under relatively mild conditions. The use of potassium carbonate as a base and polar aprotic solvents such as DMF or DMSO is standard. Alternative methods such as nucleophilic aromatic substitution are less favored due to lower yields and reaction efficiency.
The starting materials, including 2-chloro-4-halopyridines and 3,5-dimethylphenylboronic acid, are either commercially available or can be synthesized through established protocols involving chlorination and lithiation-borylation steps, respectively.
The reaction conditions and outcomes have been validated in multiple research studies and patents, ensuring reproducibility and scalability for industrial or research applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in further coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(3,5-dimethylphenyl)pyridine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,5-dimethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Position Dominates Activity : Meta-substitution (3,5-) on the aryl ring maximizes PET inhibition and crystal stability compared to ortho or para positions .
Lipophilicity vs. Electronic Effects : While electron-withdrawing groups enhance PET inhibition in some contexts, 3,5-dimethylphenyl derivatives achieve comparable activity through lipophilic interactions, highlighting the role of balanced physicochemical properties .
Structural Flexibility : Methyl groups introduce steric bulk without rigidifying molecular conformations, enabling adaptability in binding or crystal packing .
Q & A
Q. What are the established synthetic routes for 2-Chloro-4-(3,5-dimethylphenyl)pyridine?
The compound is typically synthesized via multi-step protocols involving halogenation and cross-coupling reactions. For example:
- Step 1 : N-oxidation of a pyridine precursor using hydrogen peroxide or mCPBA.
- Step 2 : Nitration or chlorination under controlled conditions (e.g., sodium nitrite in acetic acid).
- Step 3 : Nucleophilic substitution with 3,5-dimethylphenyl groups using Suzuki-Miyaura coupling (Pd catalysts, 80–100°C, inert atmosphere) .
- Step 4 : Purification via column chromatography (silica gel, dichloromethane/hexane eluent) .
Key Optimization : Adjust reaction time and catalyst loading to improve yield (e.g., 0.5–1 mol% Pd(PPh₃)₄) .
Q. How is the compound characterized structurally?
Use a combination of analytical techniques:
- 1H/13C NMR : Identify substituents (e.g., chloro and dimethylphenyl groups) via characteristic shifts (e.g., δ ~8.2 ppm for pyridine protons) .
- X-ray Crystallography : Confirm bond angles and spatial arrangement (e.g., C–Cl bond length ~1.74 Å, dihedral angles between pyridine and aryl rings) .
- HPLC : Assess purity (>95% with C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical during handling?
Q. Which solvents are optimal for recrystallization?
Dichloromethane/hexane mixtures (1:3 v/v) yield high-purity crystals. Ethanol/water (70:30) is alternative for polar impurities .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved?
- Case Study : Discrepancies in NMR signals may arise from rotamers or solvent effects. Compare experimental data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) .
- Validation : Cross-reference with X-ray crystallography to confirm substituent orientation (e.g., dihedral angle deviations <5°) .
Q. What strategies improve yield in nucleophilic substitutions?
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands like XPhos for Suzuki coupling .
- Solvent Effects : Use THF or DMF for better solubility of aryl boronic acids .
- Temperature Gradients : Optimize between 60–100°C to balance reaction rate and side-product formation .
Q. How to design derivatives for enhanced bioactivity?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate electronic effects .
- Replace chloro with amino groups to improve water solubility for pharmacological testing .
- SAR Studies : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .
Q. What mechanistic insights explain reaction intermediates?
- Kinetic Studies : Monitor reaction progress via LC-MS to detect intermediates (e.g., boronate esters in Suzuki coupling) .
- Isolation : Trap intermediates using low-temperature quenching (-78°C) and characterize via IR spectroscopy (C–B stretching ~1350 cm⁻¹) .
Q. How to address low yields in multi-step syntheses?
- Stepwise Optimization :
Q. What computational tools predict biological activity?
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., reverse transcriptase for anti-HIV activity) .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.4 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
